molecular formula C21H27NO3 B305670 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate

Cat. No. B305670
M. Wt: 341.4 g/mol
InChI Key: QMMOBBFKEICROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate, also known as DADMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DADMAC is a quaternary ammonium salt that is derived from the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid.

Mechanism of Action

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. It has been shown to disrupt the cell membrane and increase the permeability of the membrane. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to have antimicrobial properties and has been used as a disinfectant in water treatment. It has also been shown to have antifungal properties and has been used in the treatment of fungal infections. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been shown to have low toxicity and has been used in the preparation of biocompatible materials.

Advantages and Limitations for Lab Experiments

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments. It is a cationic surfactant that can be easily synthesized and has low toxicity. It has been widely used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. However, 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has limitations for lab experiments. It can interact with negatively charged surfaces, leading to nonspecific interactions. It can also disrupt the cell membrane, leading to changes in cell function.

Future Directions

There are several future directions for the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in scientific research. It can be used in the preparation of biocompatible materials for medical applications. It can also be used in the preparation of nanoparticles for drug delivery and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate can be used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials. Further research is needed to explore the potential of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in these areas.
Conclusion
In conclusion, 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments, but also has limitations. Further research is needed to explore the potential of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in various scientific research applications.

Synthesis Methods

The synthesis of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate as a white crystalline solid with a melting point of 194-196°C.

Scientific Research Applications

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has also been used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials.

properties

Product Name

2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate

InChI

InChI=1S/C21H27NO3/c1-13-4-3-5-14(2)19(13)22-18(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23)

InChI Key

QMMOBBFKEICROL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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